molecular formula C25H16ClN5OS B11049117 4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline

Cat. No.: B11049117
M. Wt: 469.9 g/mol
InChI Key: NUTVNJNSPDSZAG-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions.

    Formation of the thiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with a carbon disulfide or similar reagent.

    Coupling of the triazole and thiadiazole rings: This step often requires the use of a coupling agent such as phosphorus oxychloride (POCl3) or a similar reagent to facilitate the formation of the fused ring system.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: Due to its unique structure, this compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of triazolothiadiazoles, contributing to the development of new synthetic methodologies and reaction mechanisms.

    Industrial Applications: The compound’s potential as a precursor for the synthesis of more complex molecules makes it valuable in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its modulation of inflammatory mediators and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(5-chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique fused ring system and the presence of both chloro and methoxy substituents. Similar compounds include:

    3-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazole: Lacks the triazole ring and quinoline moiety.

    6-(2-Phenyl-4-quinolyl)-1,2,4-triazole: Lacks the thiadiazole ring and chloro/methoxy substituents.

    5-(4-Methoxyphenyl)-4-phenyl-1,3-thiazole: Contains a thiazole ring instead of the triazolothiadiazole system.

These comparisons highlight the structural uniqueness of 3-(5-chloro-2-methoxyphenyl)-6-(2-phenyl-4-quinolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C25H16ClN5OS

Molecular Weight

469.9 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C25H16ClN5OS/c1-32-22-12-11-16(26)13-19(22)23-28-29-25-31(23)30-24(33-25)18-14-21(15-7-3-2-4-8-15)27-20-10-6-5-9-17(18)20/h2-14H,1H3

InChI Key

NUTVNJNSPDSZAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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